molecular formula C11H7NOS B6375435 2-Cyano-5-(thiophen-2-yl)phenol, 95% CAS No. 1261972-90-0

2-Cyano-5-(thiophen-2-yl)phenol, 95%

Cat. No. B6375435
CAS RN: 1261972-90-0
M. Wt: 201.25 g/mol
InChI Key: XBOHNSRJECZGLO-UHFFFAOYSA-N
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Description

2-Cyano-5-(thiophen-2-yl)phenol, 95% (2-CN-5-ThP) is an organic compound with a wide range of applications in the field of science. It is a colorless, crystalline solid that is soluble in water and has a melting point of 63°C. 2-CN-5-ThP has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various organic compounds. It has also been used in the development of new drugs and materials. In addition, 2-CN-5-ThP has been studied for its potential applications in biochemistry, physiology, and medicine.

Scientific Research Applications

2-Cyano-5-(thiophen-2-yl)phenol, 95% has been used extensively in scientific research. It has been used as a reagent in organic synthesis to produce a variety of organic compounds. It has also been used as a catalyst in the synthesis of various organic compounds. In addition, 2-Cyano-5-(thiophen-2-yl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and medicine.

Mechanism of Action

2-Cyano-5-(thiophen-2-yl)phenol, 95% is believed to act as a Lewis acid, which is a type of molecule that can donate a pair of electrons to form a bond with another molecule. This allows the molecule to act as a catalyst in the synthesis of various organic compounds. In addition, 2-Cyano-5-(thiophen-2-yl)phenol, 95% can act as a proton acceptor, which means it can accept a proton from a molecule and form a bond with it. This allows the molecule to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-Cyano-5-(thiophen-2-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been studied for its potential to modulate the activity of certain receptors, such as the serotonin receptor. In addition, 2-Cyano-5-(thiophen-2-yl)phenol, 95% has been studied for its potential to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(thiophen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is a relatively stable compound and is not easily degraded by light or air. However, 2-Cyano-5-(thiophen-2-yl)phenol, 95% is a strong acid and can cause irritation to skin and eyes. It is also toxic if inhaled or ingested. Therefore, it should be handled with care and appropriate safety precautions should be taken when working with it.

Future Directions

2-Cyano-5-(thiophen-2-yl)phenol, 95% has a wide range of potential applications in the field of science, and there is still much to be explored. For example, further research could be done on its potential applications in biochemistry, physiology, and medicine. In addition, more research could be done on its potential to inhibit the activity of certain enzymes and receptors. Furthermore, more research could be done on its potential to inhibit the growth of certain bacteria and fungi. Finally, more research could be done on its potential to be used as a catalyst in the synthesis of various organic compounds.

Synthesis Methods

2-Cyano-5-(thiophen-2-yl)phenol, 95% is synthesized through a method known as “thiophen-2-ylation”. This method involves the reaction of 2-cyano-5-chloro-thiophen-2-ylacetyl chloride with a base, such as sodium hydroxide, in an organic solvent. The reaction yields a white solid, which is then purified by recrystallization from a suitable solvent. The purity of the product can be determined by thin-layer chromatography.

properties

IUPAC Name

2-hydroxy-4-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOHNSRJECZGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684603
Record name 2-Hydroxy-4-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(thiophen-2-yl)benzonitrile

CAS RN

1261972-90-0
Record name 2-Hydroxy-4-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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